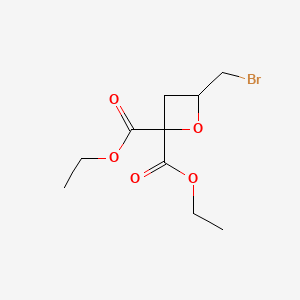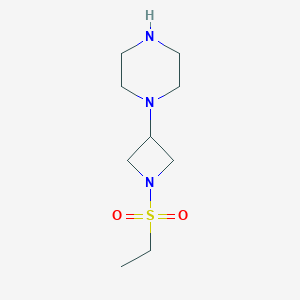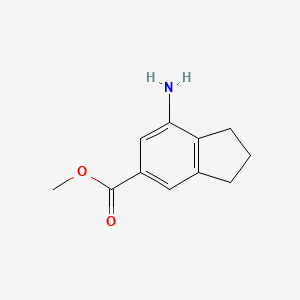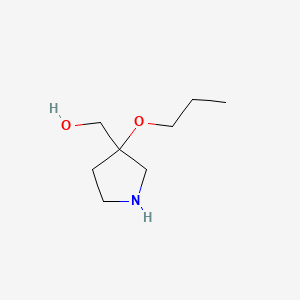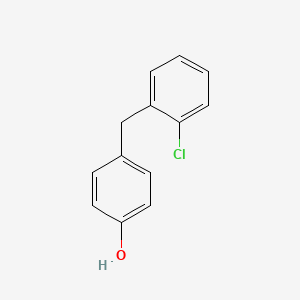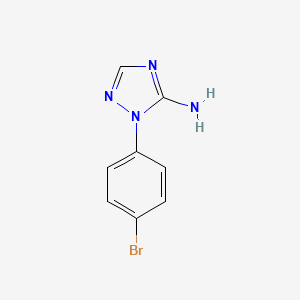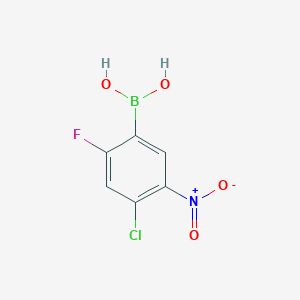![molecular formula C14H18F2N2 B13491907 (3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)
(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyridine core structure, which is a bicyclic system containing both pyrrole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound may be used in the development of new materials and as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride
- rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Uniqueness
rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to the presence of fluorine atoms and a benzyl group, which confer distinct chemical properties and potential applications. These structural features may enhance its reactivity, stability, and interactions with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18F2N2 |
|---|---|
Peso molecular |
252.30 g/mol |
Nombre IUPAC |
(3aR,7aR)-2-benzyl-7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C14H18F2N2/c15-14(16)10-17-6-12-8-18(9-13(12)14)7-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2/t12-,13+/m1/s1 |
Clave InChI |
DEDBJHFEBSFVDT-OLZOCXBDSA-N |
SMILES isomérico |
C1[C@@H]2CN(C[C@@H]2C(CN1)(F)F)CC3=CC=CC=C3 |
SMILES canónico |
C1C2CN(CC2C(CN1)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


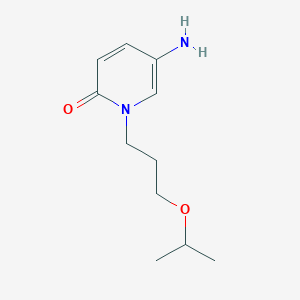
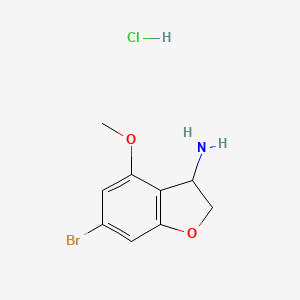
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
